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Compound of Interest

Compound Name: 4-Bromo-2-methylpyrimidine

Cat. No.: B146057

An In-depth Technical Guide to the Spectral Data of 4-Bromo-2-methylpyrimidine

Introduction

4-Bromo-2-methylpyrimidine is a heterocyclic aromatic compound of significant interest to
researchers in medicinal chemistry and materials science. As a substituted pyrimidine, it serves
as a versatile synthetic intermediate for the development of novel compounds, including S-
adenosyl homocysteine/methylthioadenosine nucleosidase inhibitors with potential
antimicrobial activities.[1] A thorough understanding of its structural and electronic properties is
paramount for its effective utilization, and this is primarily achieved through the application of
modern spectroscopic techniques.

This guide provides a comprehensive analysis of the key spectral data for 4-Bromo-2-
methylpyrimidine (CAS No: 1114560-76-7).[1] We will delve into the interpretation of its
Nuclear Magnetic Resonance (*H and *C NMR), Mass Spectrometry (MS), and Infrared (IR)
spectra. The narrative is structured to not only present the data but to elucidate the underlying
chemical principles that give rise to the observed spectral features, reflecting an approach
rooted in field-proven expertise. Every protocol described herein is designed as a self-
validating system to ensure reproducibility and scientific integrity.

Molecular Structure and Key Properties
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Property Value Source(s)
IUPAC Name 4-bromo-2-methylpyrimidine [2]
Molecular Formula CsHsBrN2 [1]12]
Molecular Weight 173.01 g/mol [2]
Monoisotopic Mass 171.96361 Da [2]
Physical Form Liquid [1]

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two
electronegative nitrogen atoms. This inherent electronic nature, combined with the inductive
effects of the methyl and bromo substituents, dictates the chemical shifts and coupling patterns
observed in its NMR spectra, its fragmentation in mass spectrometry, and its vibrational modes
in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone technique for determining the carbon-hydrogen
framework of an organic molecule. For 4-Bromo-2-methylpyrimidine, the simplicity of the
structure leads to a clean, interpretable set of spectra.

'H NMR Spectroscopy: A Proton's Perspective

The *H NMR spectrum of 4-Bromo-2-methylpyrimidine is expected to show two signals in the
aromatic region corresponding to the two non-equivalent ring protons and one signal in the
aliphatic region for the methyl group protons.

Predicted *H NMR Spectral Data (400 MHz, CDCls)
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Predicted Coupling
Proton ) ) L. .
. Chemical Shift  Multiplicity Constant (J, Integration
Assighment
(3, ppm) Hz)
H-6 ~8.45 Doublet (d) ~5.2 1H
H-5 ~7.20 Doublet (d) ~5.2 1H
-CHs ~2.70 Singlet (s) N/A 3H

Expertise & Experience: Interpreting the tH NMR Spectrum

The predicted chemical shifts are based on the analysis of similar pyrimidine and pyridine
derivatives.[3][4] The two nitrogen atoms in the pyrimidine ring exert a strong deshielding
effect, causing the ring protons to resonate at a lower field (higher ppm) compared to benzene.

e H-6: This proton is adjacent to a nitrogen atom, which significantly deshields it, pushing its
chemical shift downfield to approximately 8.45 ppm.

e H-5: This proton is further from the nitrogen atoms and is deshielded to a lesser extent,
resulting in an upfield shift relative to H-6, around 7.20 ppm.

e -CHs: The methyl group protons are in an aliphatic environment and are expected to appear
as a sharp singlet around 2.70 ppm.

e Coupling: Protons H-5 and H-6 are on adjacent carbons and will exhibit spin-spin coupling,
resulting in both signals appearing as doublets with a typical ortho-coupling constant of
approximately 5.2 Hz.

13C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled 3C NMR spectrum is expected to display four distinct signals,
corresponding to the four unique carbon environments in the molecule.

Predicted 3C NMR Spectral Data (100 MHz, CDCls)
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C-2 ~168.0

C-4 ~160.0

C-6 ~158.0

C-5 ~122.0

-CHs ~25.0

Expertise & Experience: Interpreting the 3C NMR Spectrum

The chemical shifts in the 13C NMR spectrum are highly influenced by the electronegativity of
neighboring atoms and the overall electronic structure of the pyrimidine ring.[5][6][7]

e C-2,C-4, and C-6: These carbons are directly bonded to nitrogen atoms, which causes
significant deshielding and results in their resonance at lower fields (higher ppm values). C-2
is between two nitrogens, making it the most deshielded. C-4 is attached to both a nitrogen
and the electronegative bromine atom, also placing it significantly downfield. C-6 is adjacent
to a nitrogen, leading to its downfield shift.

e C-5: This carbon is the only one in the ring not directly attached to a nitrogen or bromine,
causing it to be the most shielded of the ring carbons and to resonate at the highest field
(lowest ppm).

¢ -CHs: The methyl carbon is an sp3-hybridized carbon and will appear in the typical aliphatic
region, around 25.0 ppm.

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra for the structural elucidation of 4-
Bromo-2-methylpyrimidine.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer equipped with a 5 mm probe.

Procedure:
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e Sample Preparation: Dissolve approximately 10-20 mg of 4-Bromo-2-methylpyrimidine in
0.6-0.7 mL of deuterated chloroform (CDCIs) in a clean, dry 5 mm NMR tube.

e Instrument Setup:
o Insert the sample into the spectrometer's magnet.
o Lock the spectrometer on the deuterium signal of the CDCls.

o Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical
peaks.

o Data Acquisition:

o H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical
parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-
3 seconds, and a relaxation delay of 1-2 seconds.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
will be necessary. Typical parameters include a 30° pulse angle, a spectral width of 240
ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID) data.
o Perform phase and baseline corrections to the resulting spectrum.

o Calibrate the chemical shifts using the residual solvent peak as a reference (CDCls: 6 7.26
ppm for *H and & 77.16 ppm for 13C).[8]

Visualization of NMR Analysis Workflow
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Caption: Logical workflow for NMR analysis.
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Mass Spectrometry (MS): Unveiling Molecular Mass
and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio
(m/z) of ions. For 4-Bromo-2-methylpyrimidine, it provides definitive confirmation of the
molecular weight and insights into the molecule's stability and fragmentation pathways.

Predicted Mass Spectrometry Data (Electron lonization - El)

Predicted Relative .
m/z . Assignment
Intensity

[M]*, Molecular ion peak (due

172/174 High (~1:1 ratio) ]
to 7°Br and 8!Br isotopes)
) [M - Br]*, Loss of a bromine
93 Moderate to High _
radical
[M - CHs]*, Loss of a methyl
157/159 Low

radical

Expertise & Experience: Interpreting the Mass Spectrum

e Molecular lon Peak ([M]*): The most critical feature of the mass spectrum will be the
molecular ion peak. Due to the natural isotopic abundance of bromine ("°Br = 50.7%, 8!'Br =
49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 172
and 174. This "doublet” is a hallmark signature for a molecule containing one bromine atom.

[9]

o Fragmentation Pattern: Under electron ionization (El), the molecular ion can fragment. A
common and energetically favorable fragmentation for bromo-aromatic compounds is the
loss of the bromine radical, which would result in a significant peak at m/z 93 ([CsHsN2z]*).
Another likely fragmentation is the loss of a methyl radical from the molecular ion, leading to
low-intensity peaks at m/z 157 and 159 (still showing the bromine isotope pattern). Further
fragmentation of the pyrimidine ring can also occur.[10]

Experimental Protocol for GC-MS
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Objective: To determine the molecular weight and fragmentation pattern of 4-Bromo-2-
methylpyrimidine.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
Electron lonization (EI) source.

Procedure:

e Sample Preparation: Prepare a dilute solution (e.g., 100 pg/mL) of 4-Bromo-2-
methylpyrimidine in a volatile solvent such as dichloromethane or ethyl acetate.

e Instrumentation and Conditions:
o Gas Chromatograph: Use a non-polar capillary column (e.g., DB-5ms).

o Injector: Split/splitless injector, typically operated in split mode to avoid overloading the
column.

o Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at
10-20 °C/min to a final temperature of 250 °C to ensure elution of the compound.

o Mass Spectrometer (El):
» |onization Energy: 70 eV
» Mass Range: m/z 40-300
= |on Source Temperature: ~230 °C
o Data Analysis:

o ldentify the peak corresponding to 4-Bromo-2-methylpyrimidine in the total ion
chromatogram (TIC).

o Extract the mass spectrum for this peak.

o Analyze the spectrum to identify the molecular ion doublet and major fragment ions.
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Infrared (IR) Spectroscopy: Probing Functional
Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the
functional groups present.

Predicted Infrared (IR) Absorption Bands

Wavenumber (cm~2) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch
2980-2850 Medium Aliphatic C-H Stretch (-CHs)
~1600-1550 Strong C=N and C=C Ring Stretching
~1450 Medium -CHs Asymmetric Bending
~1380 Medium -CHs Symmetric Bending
~1200-1000 Strong In-plane C-H Bending
~850-750 Strong Out-of-plane C-H Bending
~600-500 Medium C-Br Stretch

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of 4-Bromo-2-methylpyrimidine can be interpreted by assigning absorption
bands to specific vibrational modes based on data from similar pyrimidine derivatives and
general IR correlation charts.[11][12]

e C-H Stretching: Look for peaks above 3000 cm~1 for the aromatic C-H stretches and just
below 3000 cm~1 for the C-H stretches of the methyl group.

e Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within
the pyrimidine ring will appear as a series of strong bands in the 1600-1400 cm~1 region.
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e Methyl Bending: The symmetric and asymmetric bending vibrations of the methyl group will
give rise to absorptions around 1450 cm~* and 1380 cm™1.

» C-Br Stretch: The C-Br stretching vibration is expected in the fingerprint region, typically
between 600 and 500 cm~1.

Experimental Protocol for FT-IR Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups in 4-Bromo-2-
methylpyrimidine.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, preferably with an
Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
is crucial as it will be subtracted from the sample spectrum to remove contributions from
atmospheric CO2 and water vapor.

o Sample Application: Place a single drop of liquid 4-Bromo-2-methylpyrimidine directly onto
the ATR crystal.

o Data Acquisition: Lower the ATR press to ensure good contact between the sample and the
crystal. Record the sample spectrum. The instrument's software will automatically perform
the background subtraction.

o Data Processing: Perform a baseline correction if necessary and label the significant peaks
with their corresponding wavenumbers (cm™1).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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